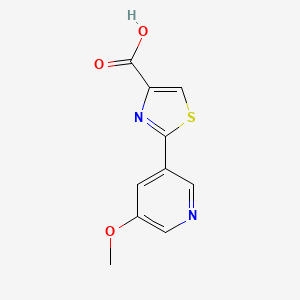![molecular formula C12H12BrNO4 B13686081 Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate is an organic compound with a complex structure that includes a brominated phenyl group and an amino-butenedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate typically involves the reaction of 2-bromoaniline with dimethyl acetylenedicarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate exerts its effects is largely dependent on its interaction with biological molecules. The brominated phenyl group can participate in halogen bonding, while the amino-butenedioate moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate
- Dimethyl 2-[(2-Fluorophenyl)amino]-2-butenedioate
- Dimethyl 2-[(2-Iodophenyl)amino]-2-butenedioate
Comparison: Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with chlorine, fluorine, or iodine. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H12BrNO4 |
|---|---|
Poids moléculaire |
314.13 g/mol |
Nom IUPAC |
dimethyl 2-(2-bromoanilino)but-2-enedioate |
InChI |
InChI=1S/C12H12BrNO4/c1-17-11(15)7-10(12(16)18-2)14-9-6-4-3-5-8(9)13/h3-7,14H,1-2H3 |
Clé InChI |
SDIZYXYEAVIZOS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

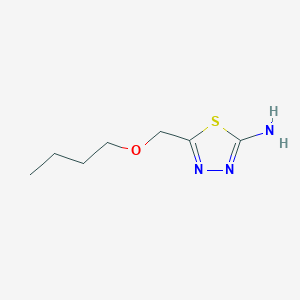
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
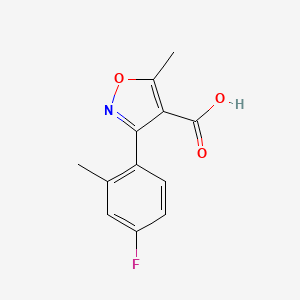
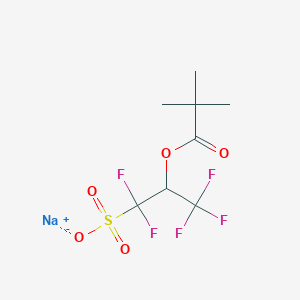

![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)

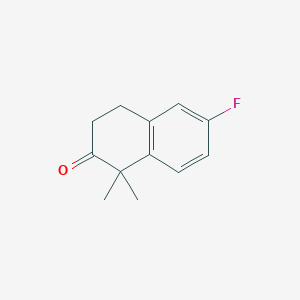
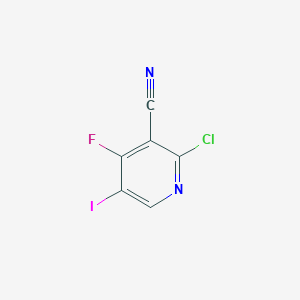
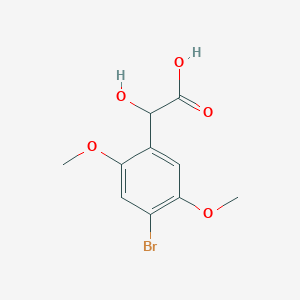
![2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)
